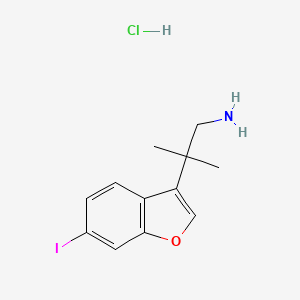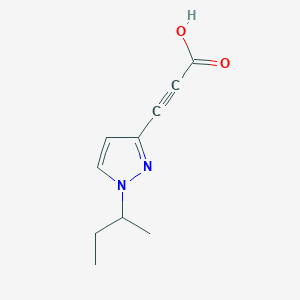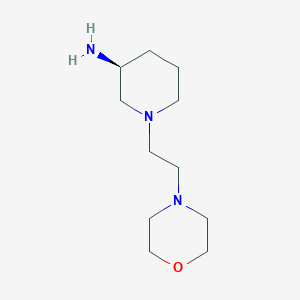![molecular formula C15H14N2OS2 B15058744 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring, and a thioxo group at the 2-position. The presence of the p-tolyl group at the 7-position adds to its distinct chemical properties.
准备方法
The synthesis of 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[3,2-d]pyrimidine core. Subsequent reactions involve the introduction of the thioxo group and the p-tolyl group through various substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
科学研究应用
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4(3H)-one: Lacks the thioxo and p-tolyl groups, resulting in different chemical and biological properties.
2-Amino-4-(p-tolyl)thieno[3,2-d]pyrimidine:
7-(p-Tolyl)thieno[3,2-d]pyrimidine-4(3H)-one: Similar structure but without the ethyl and thioxo groups, leading to variations in its chemical behavior and biological activity.
属性
IUPAC Name |
3-ethyl-7-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-3-17-14(18)13-12(16-15(17)19)11(8-20-13)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOBOTDZTVPQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)









![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)

